molecular formula C25H18FN3O2 B2381297 ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901264-91-3

ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No. B2381297
CAS RN: 901264-91-3
M. Wt: 411.436
InChI Key: MKHZYJLFUIADLI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, also known as PF-06463922, is a small molecule inhibitor that is being studied for its potential use in treating various types of cancer. This compound belongs to the class of pyrazoloquinolines, which have been reported to exhibit potent anticancer activity.

Scientific Research Applications

Anticancer Activity

Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for further studies in cancer therapy .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has demonstrated anti-inflammatory effects by modulating key pathways involved in inflammation. Its ability to suppress pro-inflammatory cytokines and enzymes makes it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and more .

Neuroprotective Potential

The compound’s structure suggests possible interactions with neuronal receptors. Researchers have explored its neuroprotective effects in animal models of neurodegenerative diseases. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Further investigations are needed to validate its therapeutic potential in conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Activity

Preliminary studies indicate that ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate exhibits antiviral properties. It may interfere with viral replication or entry mechanisms. Researchers have tested its efficacy against various viruses, including HIV-1. However, more detailed studies are necessary to understand its mode of action and potential clinical applications .

Photophysical Applications

The compound’s unique photophysical properties make it interesting for optoelectronic applications. Its fluorescence behavior, absorption spectra, and quantum yield have been studied. Researchers explore its use in organic light-emitting diodes (OLEDs), sensors, and other photonic devices .

Drug Delivery Systems

Ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can serve as a scaffold for drug delivery systems. Its lipophilic nature and stability allow for efficient encapsulation of hydrophobic drugs. Researchers investigate its use in targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

properties

IUPAC Name

ethyl 1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-2-31-25(30)17-11-12-22-20(13-17)24-21(15-27-22)23(16-7-4-3-5-8-16)28-29(24)19-10-6-9-18(26)14-19/h3-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHZYJLFUIADLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

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